2-Bromo-3-phenylmethoxybenzaldehyde
Overview
Description
2-Bromo-3-phenylmethoxybenzaldehyde: is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a phenylmethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylmethoxybenzaldehyde can be achieved through several methods. One common method involves the bromination of 3-phenylmethoxybenzaldehyde. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Various substituted benzaldehydes.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
Chemistry: 2-Bromo-3-phenylmethoxybenzaldehyde is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and intermediates.
Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the development of drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of different products. These transformations are facilitated by the presence of functional groups and the overall molecular structure .
Comparison with Similar Compounds
3-Bromobenzaldehyde: An isomer with the bromine atom at the 3-position instead of the 2-position.
4-Bromobenzaldehyde: An isomer with the bromine atom at the 4-position.
Benzaldehyde, 3-(phenylmethoxy)-: A compound with a phenylmethoxy group at the 3-position without the bromine atom.
Uniqueness: 2-Bromo-3-phenylmethoxybenzaldehyde is unique due to the specific positioning of the bromine atom and the phenylmethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-bromo-3-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQKLUDXMWUISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461377 | |
Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158584-99-7 | |
Record name | Benzaldehyde, 2-bromo-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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